molecular formula C20H18N4 B2449467 4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline CAS No. 2380191-22-8

4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline

Cat. No.: B2449467
CAS No.: 2380191-22-8
M. Wt: 314.392
InChI Key: VVXWPDYEUDSZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 2-methylbenzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: A simpler analog that lacks the azetidine and quinoline moieties.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which have different substituents on the quinoline ring.

Uniqueness

4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline is unique due to its combination of a quinoline core with an azetidine ring and a 2-methylbenzimidazole moiety. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-22-18-8-4-5-9-20(18)24(14)15-12-23(13-15)19-10-11-21-17-7-3-2-6-16(17)19/h2-11,15H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXWPDYEUDSZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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